8-[(2Z)-2-[(Z)-2-chloro-3-(4-nitrophenyl)prop-2-enylidene]hydrazinyl]-7-ethyl-1,3-dimethylpurine-2,6-dione
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Overview
Description
Scientific Research Applications
Climate Change Adaptation
The application of science, technology, and innovation (STI) solutions plays a crucial role in increasing and enhancing participation in climate change adaptation . By leveraging advanced technologies, scientific research, and innovative approaches, it becomes possible to engage a wider range of stakeholders, improve decision-making processes, and implement effective adaptation measures. In this context, “AKOS001632993” could potentially contribute to climate resilience and sustainable development.
Drug Discovery and Development
Given its complex structure, “AKOS001632993” might exhibit interesting pharmacological properties. Researchers could explore its potential as a drug candidate for various diseases. Computational methods, such as large language models (LLMs), can aid in predicting its interactions with biological targets and assessing its safety profile .
Optoelectronic Materials
Theoretical calculations assessing electron orbital symmetry have been used to synthesize custom-made molecules designed to be transparent and colorless while absorbing near-infrared light . “AKOS001632993” could be investigated for similar applications, especially in the field of optoelectronics.
Future Directions
The related study suggests that the synthesis of hybrid molecules containing a thiazolidinone and a (2Z)-2-chloro-3-(4-nitrophenyl)prop-2-ene structural fragments is an effective approach for the design of potential anticancer agents . This might suggest a potential direction for future research involving the compound you’re interested in.
properties
IUPAC Name |
8-[(2Z)-2-[(Z)-2-chloro-3-(4-nitrophenyl)prop-2-enylidene]hydrazinyl]-7-ethyl-1,3-dimethylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN7O4/c1-4-25-14-15(23(2)18(28)24(3)16(14)27)21-17(25)22-20-10-12(19)9-11-5-7-13(8-6-11)26(29)30/h5-10H,4H2,1-3H3,(H,21,22)/b12-9-,20-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMZWXZPDRSTDCY-HKXUYCNZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(N=C1NN=CC(=CC3=CC=C(C=C3)[N+](=O)[O-])Cl)N(C(=O)N(C2=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C2=C(N=C1N/N=C\C(=C\C3=CC=C(C=C3)[N+](=O)[O-])\Cl)N(C(=O)N(C2=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN7O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-[(2Z)-2-[(Z)-2-chloro-3-(4-nitrophenyl)prop-2-enylidene]hydrazinyl]-7-ethyl-1,3-dimethylpurine-2,6-dione |
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